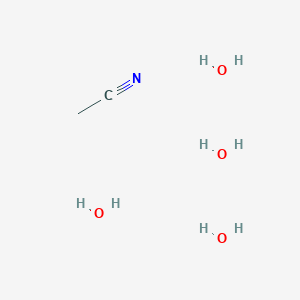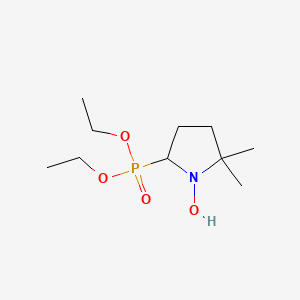
Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester is a chemical compound with the molecular formula C10H22NO4P It is known for its unique structural features, which include a phosphonic acid group and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired ester. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong bonds with metal ions or active sites in enzymes, influencing their activity. The pyrrolidine ring may also play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, (1-hydroxy-2-pyrrolidinyl)-, diethyl ester
- Phosphonic acid, (1-hydroxy-5-methyl-2-pyrrolidinyl)-, diethyl ester
Uniqueness
Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester is unique due to the presence of two methyl groups on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Eigenschaften
CAS-Nummer |
167772-85-2 |
|---|---|
Molekularformel |
C10H22NO4P |
Molekulargewicht |
251.26 g/mol |
IUPAC-Name |
5-diethoxyphosphoryl-1-hydroxy-2,2-dimethylpyrrolidine |
InChI |
InChI=1S/C10H22NO4P/c1-5-14-16(13,15-6-2)9-7-8-10(3,4)11(9)12/h9,12H,5-8H2,1-4H3 |
InChI-Schlüssel |
PGDYTHFEWHDOAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1CCC(N1O)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane](/img/structure/B12565933.png)

![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
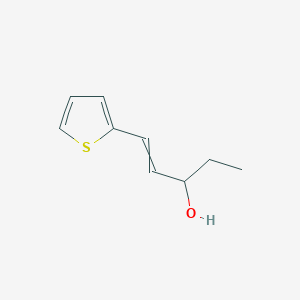
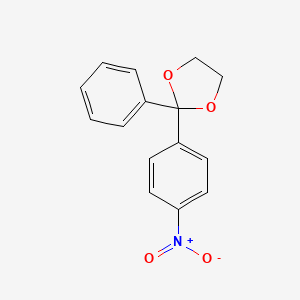
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
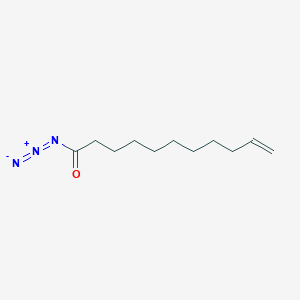

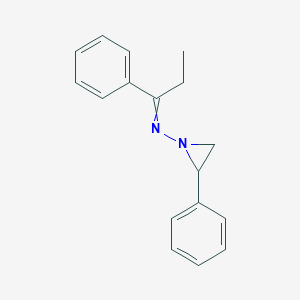

![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
